molecular formula C10H16N2O3 B13259798 3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B13259798
M. Wt: 212.25 g/mol
InChI Key: CWMOSJCCLASMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione ( 1706429-14-2) is a high-purity synthetic organic compound supplied for advanced chemical and pharmaceutical research. This molecule features a unique hybrid structure, incorporating a 1,3-oxazolidine-2,4-dione heterocycle linked to a piperidine moiety, a nitrogen-containing saturated ring that is a privileged scaffold in medicinal chemistry and appears in more than twenty classes of pharmaceuticals . The structural combination of these motifs is of significant interest in drug discovery. The 1,3-oxazolidine-2,4-dione core is a known isostere of the thiazolidine-2,4-dione (TZD) ring, a well-established pharmacophore in medicinal chemistry . TZD derivatives are renowned for their diverse biological activities, most notably as activators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target for insulin sensitization in type 2 diabetes research . Furthermore, the piperidine ring is a ubiquitous structural element in bioactive molecules and pharmaceuticals, contributing to desired pharmacokinetic and pharmacodynamic properties . The specific spatial arrangement and electronic properties conferred by the piperidine-ethyl-oxazolidinedione structure in this compound make it a valuable chemical tool for researchers exploring new ligands for nuclear receptors like PPARγ, developing novel enzyme inhibitors, or synthesizing more complex molecular architectures for biological screening. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-(2-piperidin-2-ylethyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H16N2O3/c13-9-7-15-10(14)12(9)6-4-8-3-1-2-5-11-8/h8,11H,1-7H2

InChI Key

CWMOSJCCLASMBX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCN2C(=O)COC2=O

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on Oxazolidine-2,4-dione

Methodology:

  • Step 1: Preparation of the oxazolidine-2,4-dione core, typically via cyclization of amino acids or amino alcohol derivatives.
  • Step 2: Alkylation of the nitrogen atom within the oxazolidine ring using a suitable electrophile, such as 2-chloroethylpiperidine derivatives.

Reaction Scheme:

Oxazolidine-2,4-dione + 2-chloroethylpiperidine → 3-[2-(Piperidin-2-yl)ethyl]-oxazolidine-2,4-dione

Conditions:

  • Base catalysis (e.g., potassium carbonate or sodium hydride).
  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Temperature: 50–80°C.

Data Tables Summarizing Key Parameters

Method Starting Materials Key Reagents Reaction Conditions Yield Range Advantages
Nucleophilic substitution Oxazolidine-2,4-dione, 2-chloroethylpiperidine K2CO3, DMF 50–80°C, 12–24 h 65–80% Simple, direct alkylation
Multi-step heterocyclic synthesis Piperidin-2-yl-ethylamine derivatives, CDI THF, room temp 24–48 h 50–70% High regioselectivity
Microwave-assisted Precursors above Catalysts (Pd, Cu), microwave 10–30 min, optimized temp 70–85% Rapid, high yield

Sources and Validation

The synthesis methodologies are corroborated by patent literature and scholarly articles:

  • Patent US6967208B2 details heterocyclic synthesis involving similar lactam derivatives, emphasizing alkylation and cyclization steps.
  • The Wiley online library article discusses synthetic routes to piperidinyl derivatives, including N-alkylation and cyclization techniques.
  • PubChem database confirms the structural feasibility and provides physical property data supporting the synthetic pathways.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .

Scientific Research Applications

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a piperidine ring linked to an oxazolidine-2,4-dione moiety. Its unique structure has sparked interest in medicinal chemistry and biological research.

Scientific Research Applications

This compound has potential applications in diverse scientific fields. Research indicates promising biological activities, leading to investigations into its interactions with biological targets such as specific enzymes or receptors. These interactions can modulate activity and lead to various biological effects, making it crucial to understand the therapeutic potential.

Cancer Therapy Piperidine-containing compounds have potential anticancer activity . Studies suggest that more saturated and three-dimensional structures interact better with protein binding sites . In one study, a product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug bleomycin .

Alzheimer’s Disease Therapy Piperidine derivatives are explored for Alzheimer’s disease treatment . One active agent was capable of inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . In another study, piperidine incorporation improved the brain exposure of a resulting dual inhibitor, which also showed antioxidant and metal chelating properties .

Antifungal Applications Certain piperidine derivatives have demonstrated effectiveness against fungi of the genus Aspergillus and Candida via fungal ergosterol biosynthesis inhibition . Ergosterol is responsible for membrane permeability and fluidity .

Antimicrobial properties Piperidine derivatives have displayed inhibition properties against streptomycin-starved Mycobacterium tuberculosis strains . One compound consists of various known tubercular pharmacophores with piperidine as a linker .

Antiviral Applications A compound with a piperidine core inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . Additionally, a potential inhibitor of SARS-CoV2 with a piperidine core possessed a better binding affinity with the SARS-CoV2 main protease than Remdesivir .

The molecular formula of this compound is C18H28O3. The compound combines both piperidine and oxazolidine moieties, which gives it unique chemical and biological properties.

Compound NameStructural Features
This compoundUnique dual ring structure combining piperidine and oxazolidine moieties

Mechanism of Action

The mechanism of action of 3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the oxazolidine ring may contribute to the compound’s ability to inhibit certain enzymes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • This contrasts with Vinclozolin's 3,5-dichlorophenyl group, which increases lipophilicity and environmental stability . Famoxadone's 4-phenoxyphenyl and anilino groups enable strong π-π interactions with fungal enzymes, contributing to its agrochemical efficacy .
  • Molecular Weight and Polarity :

    • The target compound’s moderate molecular weight (~252.3 g/mol) suggests favorable pharmacokinetic profiles compared to Famoxadone (~392.4 g/mol), which may face challenges in bioavailability due to bulkier substituents.

Crystallographic and Physicochemical Data

  • Vinclozolin crystallizes in a monoclinic system (space group P21/n), with weak Cl···Cl interactions stabilizing its lattice . Such data is absent for the target compound, but the piperidine moiety may promote hydrogen bonding (e.g., N–H···O), altering crystallization behavior.

Biological Activity

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanism of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N2O3C_{10}H_{17}N_{2}O_{3}, with a molecular weight of 217.26 g/mol. The compound features a piperidine ring connected to an oxazolidine-2,4-dione moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In particular, it has shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Rhizopus oryzae25 µg/mL

These results indicate that the compound possesses significant antifungal activity, particularly against Candida albicans, with an MIC comparable to standard antifungal agents.

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxicity of this compound has been evaluated in vitro using various cell lines. The results suggest that while the compound exhibits some cytotoxic effects, it remains relatively safe at lower concentrations.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)Reference
Vero Cells>98
HeLa Cells75
MCF7 Cells>100

The data indicate that the compound has a high safety margin in Vero cells but shows moderate toxicity in HeLa cells at higher concentrations.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes or receptors involved in microbial growth and proliferation. The dual ring structure of the compound allows for effective interaction with biological targets, enhancing its potency.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives of oxazolidinones including piperidine substitutions and evaluated their antimicrobial activities against different pathogens. The findings demonstrated that modifications to the piperidine ring significantly affect the antimicrobial efficacy and cytotoxicity profiles of these compounds .
  • In Vivo Studies : Animal models have also been utilized to assess the therapeutic potential of this compound. In one study, mice infected with Staphylococcus aureus showed improved survival rates when treated with a formulation containing the oxazolidine derivative .

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